1-(3,4-Dichlorobenzyl)piperidin-4-one
Overview
Description
1-(3,4-Dichlorobenzyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a 3,4-dichlorophenylmethyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Dichlorobenzyl)piperidin-4-one is the m7GpppX diphosphatase . This enzyme plays a crucial role in the metabolism of mRNA in humans .
Mode of Action
It is known that the compound interacts with its target, the m7gpppx diphosphatase, and potentially alters its function
Biochemical Pathways
The compound’s interaction with m7GpppX diphosphatase suggests it may influence mRNA metabolism . .
Result of Action
Given its target, it is plausible that the compound could influence mRNA metabolism, potentially affecting protein synthesis and cellular function
Biochemical Analysis
Biochemical Properties
4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- plays a crucial role in biochemical reactions, particularly in the synthesis of alkaloids and other complex organic molecules . It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions .
Cellular Effects
The effects of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes, thereby impacting cellular responses to various xenobiotics . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidases, leading to its biotransformation into various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For instance, it may be transported into the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)piperidin-4-one typically involves the reaction of 4-piperidone with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinone: Similar in structure but lacks the 3,4-dichlorophenyl group.
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Shares the piperidine ring but has different substituents and biological activity
Uniqueness
1-(3,4-Dichlorobenzyl)piperidin-4-one is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidinone derivatives and contributes to its specific applications and activities .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOMBOWXPYTHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445801 | |
Record name | 3,4-dichlorobenzyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220772-52-1 | |
Record name | 3,4-dichlorobenzyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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